molecular formula C14H12O8 B12577904 3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid CAS No. 195143-79-4

3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid

Cat. No.: B12577904
CAS No.: 195143-79-4
M. Wt: 308.24 g/mol
InChI Key: CCIXNZHGCPWAAL-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid: is a complex organic compound with significant biochemical properties It is a derivative of benzoic acid, characterized by multiple hydroxyl groups and a methoxy linkage to another phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid typically involves the esterification of gallic acid derivatives with appropriate phenolic compounds. One common method includes the reaction of 3,4,5-trihydroxybenzoic acid with 3,5-dihydroxy-4-methoxybenzaldehyde under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures. For instance, whole cell cultures of specific bacteria can be employed to catalyze the esterification reaction, yielding the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of complex organic molecules.
  • Acts as a standard in analytical chemistry for calibration purposes.

Biology:

  • Investigated for its antioxidant properties, which can protect cells from oxidative stress.
  • Studied for its potential role in modulating enzyme activities.

Medicine:

  • Explored for its anti-inflammatory and antimicrobial properties.
  • Potential applications in developing new therapeutic agents for various diseases.

Industry:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The multiple hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage to cells. It also interacts with various molecular targets, including enzymes and receptors, modulating their activities and pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

    Gallic Acid: Another trihydroxybenzoic acid with similar antioxidant properties.

    Protocatechuic Acid: A dihydroxybenzoic acid known for its antimicrobial and anti-inflammatory effects.

    Syringic Acid: A methoxybenzoic acid with antioxidant and potential anticancer properties.

Uniqueness: 3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid stands out due to its unique combination of hydroxyl and methoxy groups, enhancing its antioxidant capacity and making it a versatile compound for various applications .

Properties

CAS No.

195143-79-4

Molecular Formula

C14H12O8

Molecular Weight

308.24 g/mol

IUPAC Name

3,5-dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C14H12O8/c15-8-1-6(2-9(16)12(8)19)5-22-13-10(17)3-7(14(20)21)4-11(13)18/h1-4,15-19H,5H2,(H,20,21)

InChI Key

CCIXNZHGCPWAAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)COC2=C(C=C(C=C2O)C(=O)O)O

Origin of Product

United States

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